molecular formula C19H21N3O3S B1683782 SU6656

SU6656

Katalognummer: B1683782
Molekulargewicht: 371.5 g/mol
InChI-Schlüssel: LOGJQOUIVKBFGH-YBEGLDIGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SU6656 ist ein niedermolekularer Inhibitor, der in erster Linie auf die Src-Familie von Proteintyrosinkinasen abzielt. Er wurde im Jahr 2000 von dem Biotechnologieunternehmen SUGEN Inc., einer Tochtergesellschaft von Pharmacia, entwickelt . Die Verbindung ist bekannt für ihre Fähigkeit, Kinasen der Src-Familie zu inhibieren, darunter Src, Yes, Lyn und Fyn, mit unterschiedlicher Potenz . This compound wurde häufig als Forschungswerkzeug eingesetzt, um die Rolle von Kinasen der Src-Familie in der zellulären Signaltransduktion und verschiedenen biologischen Prozessen zu untersuchen.

Wissenschaftliche Forschungsanwendungen

Introduction to SU6656

This compound is a selective inhibitor of Src family kinases, developed in 2000 by SUGEN Inc. (a subsidiary of Pharmacia). It has been primarily utilized in research to investigate the functions of Src kinases in cellular signal transduction processes. The compound has shown potential in various applications, particularly in cancer research and developmental biology.

Cancer Research

Inhibition of mTOR Signaling Pathway
this compound has been shown to inhibit the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which is critical in cancer cell proliferation. A study demonstrated that treatment with this compound resulted in decreased phosphorylation of mTOR and its downstream targets, indicating its effectiveness in suppressing mTORC1 signaling in melanoma cells. This inhibition was more pronounced than that achieved with rapamycin, a well-known mTOR inhibitor .

Cell Proliferation and Tumor Growth
In experiments with HBL melanoma cells, this compound significantly reduced cell proliferation and colony formation in soft agar assays, suggesting its potential as a therapeutic agent against melanoma. The compound's ability to inhibit Src activity appears to be a promising strategy for enhancing cancer treatment outcomes .

Signal Transduction Studies

Investigating Src Family Kinases
this compound serves as a valuable tool for dissecting the roles of Src family kinases in various signaling pathways. Research has confirmed that these kinases are essential for processes such as Myc induction and DNA synthesis in response to platelet-derived growth factor stimulation. By comparing phosphorylation events in treated versus untreated cells, researchers have identified specific substrates that are regulated by Src kinases .

Developmental Biology

Modulation of Epithelial Differentiation
In studies involving human pluripotent stem cells (hPSCs), this compound treatment led to the modulation of β-catenin localization, promoting the differentiation of hPSCs into simple epithelial cells. This process was characterized by an increase in cytokeratin expression while repressing pluripotency markers like Oct4. Such findings suggest that this compound may facilitate the generation of specific cell types for regenerative medicine applications .

Neurological Research

Effects on Nicotine Withdrawal Syndrome
Recent studies have indicated that this compound can attenuate nicotine withdrawal symptoms in experimental models. This suggests potential applications for this compound in treating addiction-related disorders by modulating neurotransmitter signaling pathways influenced by Src kinases .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application Area Key Findings
Cancer Research Inhibits mTORC1 signaling; reduces melanoma cell proliferation; enhances therapeutic outcomes.
Signal Transduction Studies Essential for Myc induction and DNA synthesis; identifies specific substrates for Src kinases.
Developmental Biology Promotes differentiation of hPSCs into epithelial cells; modulates β-catenin localization.
Neurological Research Attenuates nicotine withdrawal symptoms; potential application in addiction treatment.

Wirkmechanismus

Target of Action

SU 6656 is a selective inhibitor of the Src family of kinases . The primary targets of SU 6656 are Src, Yes, Lyn, and Fyn . These kinases play crucial roles in cellular proliferation, differentiation, survival, and migration .

Mode of Action

SU 6656 inhibits its targets in an ATP-competitive manner . It inhibits Src, Yes, Lyn, and Fyn with IC50 values of 280 nM, 20 nM, 130 nM, and 170 nM, respectively . It also inhibits the phosphorylation of FAK at Y576/577, Y925, Y861 sites, and p-AKT .

Biochemical Pathways

The inhibition of Src family kinases by SU 6656 affects several biochemical pathways. For instance, it inhibits PDGF-mediated S-phase induction in NIH 3T3 cells . It also suppresses PDGF and serum-mediated proliferation of NIH 3T3 cells and the induction of DNA synthesis by epidermal growth factor and colony-stimulating factor 1 . Furthermore, it inhibits PDGF-induced induction of c-Myc and ERK2 activity .

Pharmacokinetics

It is known that the compound is soluble in dmso .

Result of Action

The inhibition of Src family kinases by SU 6656 leads to various molecular and cellular effects. For example, it weakens TGF-β-mediated upregulation of CTGF mRNA and protein in proximal tubular epithelial cells . It also reduces the expression of CTGF in cells exposed to autocrine growth factors . Moreover, it interferes with Aurora kinase activity, leading to inhibition of cell division and polynuclear formation .

Action Environment

It is known that the compound is cell-permeable , suggesting that it can readily cross cell membranes to exert its effects

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SU6656 umfasst mehrere Schritte, beginnend mit der Herstellung der Indol-Kernstruktur. Die wichtigsten Schritte umfassen:

    Bildung des Indol-Kerns: Der Indol-Kern wird durch eine Reihe von Reaktionen synthetisiert, die die Kondensation geeigneter Ausgangsstoffe beinhalten.

    Sulfonamid-Bildung: Der Indol-Kern wird dann mit Sulfonylchlorid umgesetzt, um die Sulfonamidgruppe einzuführen.

    Endgültige Modifikationen:

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung effizienter Katalysatoren, optimierte Reaktionsbedingungen und Reinigungsverfahren, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SU6656 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Aminen oder Alkoholen führen kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von SU6656

This compound ist einzigartig in seiner Selektivität für Kinasen der Src-Familie und seiner Fähigkeit, mehrere Mitglieder dieser Familie mit unterschiedlicher Potenz zu inhibieren. Es wurde ausgiebig als Forschungswerkzeug eingesetzt, um die Rolle von Src-Kinasen in verschiedenen biologischen Prozessen zu analysieren, was es zu einer wertvollen Verbindung sowohl in der Grundlagenforschung als auch in der angewandten Forschung macht .

Biologische Aktivität

SU 6656 is a selective inhibitor of Src family kinases (SFKs), which play crucial roles in various cellular processes, including proliferation, differentiation, and survival. This article reviews the biological activity of SU 6656, focusing on its mechanisms of action, effects on different cell types, and implications for therapeutic applications.

SU 6656 selectively inhibits Src and other members of the Src family, impacting multiple signaling pathways. The compound has been shown to block platelet-derived growth factor (PDGF)-stimulated DNA synthesis in NIH 3T3 fibroblasts by interfering with Src-mediated phosphorylation events. Specifically, it inhibits the phosphorylation of substrates such as c-Cbl and protein kinase C δ while leaving others like phospholipase C-γ unaffected .

Moreover, SU 6656 has been implicated in the activation of AMP-activated protein kinase (AMPK), which is known to regulate energy homeostasis. Interestingly, while SU 6656 is a potent AMPK inhibitor, it paradoxically promotes Thr172 phosphorylation by LKB1, enhancing downstream target phosphorylation .

Induction of Polyploidization

Research indicates that SU 6656 can induce polyploidization in human leukemic cell lines and primary bone marrow progenitors. This effect suggests potential applications in hematological malignancies where polyploidy may contribute to tumor progression .

Impact on Head and Neck Tumor Cells

In studies involving head and neck squamous cell carcinoma (HNSCC), SU 6656 demonstrated varying effects depending on the baseline SFK activity of the cells. While proliferation was inhibited across different cell lines, SU 6656 showed moderate efficacy compared to other inhibitors like dasatinib .

Case Studies and Research Findings

  • NIH 3T3 Fibroblasts : Inhibition of PDGF-stimulated DNA synthesis confirmed the role of Src kinases in growth factor signaling. Microinjection experiments with mutated Shc demonstrated that specific tyrosine residues are critical for Src-mediated signaling pathways .
  • Leukemic Cell Lines : The induction of polyploidy by SU 6656 highlights its potential as a therapeutic agent in leukemia treatment. The study showed that treatment led to significant maturation changes in these cells .
  • HNSCC Cells : A comparative analysis revealed that cells with higher basal SFK activity were more sensitive to SU 6656 treatment, indicating that baseline kinase activity may predict therapeutic response .

Summary Table of Biological Activities

Activity Cell Type Effect Observed Reference
PDGF-stimulated DNA synthesisNIH 3T3 FibroblastsInhibition via Src family kinases
PolyploidizationLeukemic Cell LinesInduction and maturation
Proliferation inhibitionHNSCC CellsModerate efficacy compared to dasatinib
AMPK ActivationHEK293 CellsParadoxical activation

Eigenschaften

IUPAC Name

(3Z)-N,N-dimethyl-2-oxo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-22(2)26(24,25)14-7-8-18-15(11-14)16(19(23)21-18)10-13-9-12-5-3-4-6-17(12)20-13/h7-11,20H,3-6H2,1-2H3,(H,21,23)/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGJQOUIVKBFGH-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)C2=CC3=CC4=C(N3)CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC\2=C(C=C1)NC(=O)/C2=C\C3=CC4=C(N3)CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
SU 6656
Reactant of Route 2
Reactant of Route 2
SU 6656
Reactant of Route 3
Reactant of Route 3
SU 6656
Reactant of Route 4
Reactant of Route 4
SU 6656
Reactant of Route 5
Reactant of Route 5
SU 6656
Reactant of Route 6
SU 6656
Customer
Q & A

A: SU6656 is a selective inhibitor of Src family kinases (SFKs), exhibiting activity against Src, Yes, Lyn, and Fyn. []

A: While the precise binding mechanism remains unclear, research indicates that this compound competes with ATP for binding to the kinase domain of Src, thereby inhibiting its activity. [, , ]

ANone: this compound treatment leads to a variety of downstream effects, which vary depending on the cell type and context. These effects include:

  • Inhibition of cell proliferation: This is often observed in cancer cell lines where SFK activity is implicated in driving proliferation. [, , ]
  • Induction of apoptosis: this compound can trigger programmed cell death in certain cell types, particularly in cancer cells. [, , ]
  • Modulation of cell signaling pathways: this compound can affect signaling cascades like MAPK, PI3K/Akt, and Rho/Rho-kinase, impacting cellular processes like growth, survival, and migration. [, , , ]
  • Impairment of cell migration and invasion: This has been reported in various cancer cells, highlighting the role of SFKs in these processes. [, , ]

ANone: The molecular formula of this compound is C20H20N4O3S, and its molecular weight is 396.47 g/mol.

ANone: Spectroscopic data, such as NMR and mass spectrometry, are crucial for structural characterization. While the provided research abstracts do not contain this information, it is likely available in the primary literature and chemical databases.

A: this compound shows a solubility of 18.5 mg/mL in DMSO. []

A: Yes, this compound has demonstrated efficacy in various cell-based assays. For instance, it inhibits the proliferation of several cancer cell lines, including those derived from anaplastic thyroid carcinoma, melanoma, and gastrointestinal stromal tumors. [, , ] Additionally, it induces polyploidization in leukemic cell lines and primary bone marrow. []

ANone: this compound has been studied in various animal models. For example:

  • It attenuates ischemic postconditioning-induced neuroprotective effects in a mouse model of stroke. []
  • It enhances the antitumor effects of immunotoxins in mouse xenograft tumor models. []
  • It attenuates mecamylamine-precipitated nicotine withdrawal syndrome in mice. []

ANone: The provided abstracts do not mention clinical trials. While this compound has been instrumental in research, it has not progressed to clinical trials as a therapeutic agent.

A: While this compound exhibits selectivity for SFKs, some studies suggest it might also inhibit other kinases, such as the TGF-β receptor, albeit at higher concentrations. [, ] Therefore, careful interpretation of results and the use of appropriate controls are essential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.